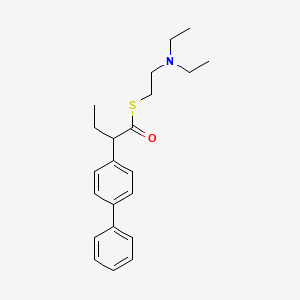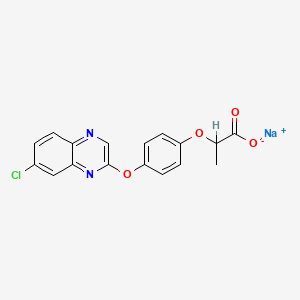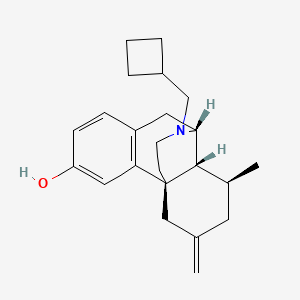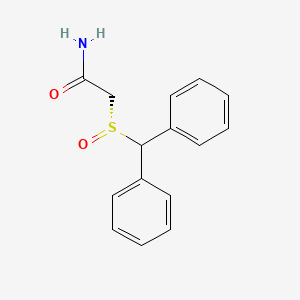
Armodafinil
Übersicht
Beschreibung
Armodafinil ist ein Wachstumsförderer, der zur Behandlung von übermäßiger Schläfrigkeit verwendet wird, die durch Erkrankungen wie Narkolepsie, obstruktive Schlafapnoe und Schichtarbeitstörungen verursacht wird. Es ist die enantiomere reine Verbindung von Modafinil, die nur das ®-Enantiomer enthält. This compound hat eine längere Halbwertszeit als Modafinil, was es möglicherweise effektiver macht, die Wachheit zu verbessern .
Wissenschaftliche Forschungsanwendungen
Armodafinil hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als chiraler Baustein bei der Synthese anderer Verbindungen verwendet.
Biologie: Wird auf seine Auswirkungen auf Neurotransmittersysteme und seine potenziellen neuroprotektiven Eigenschaften untersucht.
Medizin: Wird hauptsächlich zur Behandlung von Schlafstörungen eingesetzt; wird auch für den potenziellen Einsatz bei der Behandlung von Aufmerksamkeitsdefizit-Hyperaktivitätsstörung, chronischem Müdigkeitssyndrom und schwerer depressiver Störung erforscht.
Industrie: Wird bei der Entwicklung neuer Arzneimittel eingesetzt und als Referenzstandard in der analytischen Chemie.
Wirkmechanismus
This compound fördert die Wachheit, indem es mehrere Neurotransmittersysteme im Gehirn beeinflusst. Es zielt hauptsächlich auf den Dopamintransporter ab und hemmt die Dopamin-Wiederaufnahme, wodurch der extrazelluläre Dopaminspiegel erhöht wird. Es wird vermutet, dass diese Wirkung die Wachheit und Aufmerksamkeit verbessert. Zusätzlich kann this compound andere Neurotransmitter wie Noradrenalin, Serotonin und Histamin beeinflussen, was zu seinen wachstumsfördernden Wirkungen beiträgt .
Safety and Hazards
Armodafinil may cause serious side effects, including skin rashes serious enough to require hospitalization, unusual bleeding, skin sores or blistering, mouth sores, trouble swallowing, chest pain, uneven heartbeats, depression, anxiety, hallucinations, aggression, unusual thoughts or behavior, and suicidal thoughts . It is contraindicated in individuals who have had a rash or allergic reaction caused by this compound or Modafinil .
Zukünftige Richtungen
Armodafinil is currently FDA-approved to treat excessive daytime sleepiness associated with obstructive sleep apnea, narcolepsy, and shift work disorder. It is commonly used off-label to treat attention deficit hyperactivity disorder, chronic fatigue syndrome, and major depressive disorder, and has been repurposed as an adjunctive treatment for bipolar disorder . Future research may explore other potential uses and benefits of this compound.
Wirkmechanismus
Target of Action
Armodafinil is an indirect dopamine receptor agonist . It binds to the dopamine transporter and inhibits dopamine reuptake, leading to an increase in extracellular dopamine levels in some brain regions .
Mode of Action
The exact mechanism of action of this compound is unknown . It belongs to a class of drugs known as eugeroics, which are stimulants that provide long-lasting mental arousal .
Biochemical Pathways
This compound undergoes hydrolytic deamidation, S-oxidation, and aromatic ring hydroxylation, with subsequent glucuronide conjugation of the hydroxylated products . Amide hydrolysis is the single most prominent metabolic pathway, with sulfone formation by cytochrome P450 (CYP) 3A4/5 being next in importance .
Pharmacokinetics
This compound exhibits linear time-independent kinetics following single and multiple oral dose administration . The increase in systemic exposure is proportional over the dose range of 50–400 mg . This compound is metabolized in the liver, including CYP3A4 and other pathways . The elimination half-life is approximately 15 hours , and it is excreted in urine as metabolites .
Result of Action
This compound is used to improve wakefulness in adult patients with excessive sleepiness associated with obstructive sleep apnea, narcolepsy, or shift work disorder . It has been shown to significantly improve driving simulator performance in patients with shift work disorder .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the metabolism of this compound can be affected by the presence of other drugs that induce or inhibit CYP3A4/5 enzymes . Furthermore, the drug’s action may vary based on the individual’s health status, genetic factors, and lifestyle habits.
Biochemische Analyse
Biochemical Properties
Armodafinil plays a significant role in biochemical reactions related to wakefulness and alertness. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the dopamine transporter, where this compound inhibits dopamine reuptake, leading to increased extracellular dopamine levels . This interaction is crucial for its wakefulness-promoting effects. Additionally, this compound has been shown to interact with the norepinephrine transporter and the serotonin transporter, further contributing to its stimulant properties .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound increases the release of histamine in the hypothalamus, which is associated with wakefulness . It also modulates the activity of orexin neurons, which play a critical role in maintaining wakefulness and regulating sleep-wake cycles . These cellular effects contribute to the overall wakefulness-promoting properties of this compound.
Molecular Mechanism
This compound binds to the dopamine transporter and inhibits dopamine reuptake, leading to increased dopamine levels in the synaptic cleft . This action is believed to be a primary mechanism through which this compound promotes wakefulness. Additionally, this compound may inhibit the reuptake of norepinephrine and serotonin, further enhancing its stimulant effects . These interactions result in increased neurotransmitter levels, which contribute to its wakefulness-promoting properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is known for its stability and long duration of action. Studies have shown that this compound has a half-life of approximately 15 hours, allowing it to maintain its wakefulness-promoting effects for an extended period . Over time, this compound undergoes metabolic processes such as hydrolytic deamidation, S-oxidation, and aromatic ring hydroxylation . These metabolic pathways contribute to its stability and prolonged effects in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to promote wakefulness and increase locomotor activity without significant adverse effects . At higher doses, this compound may cause toxic or adverse effects, including increased heart rate, hypertension, and potential neurotoxicity . These dosage-dependent effects highlight the importance of careful dosage management in both clinical and research settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. It undergoes hydrolytic deamidation, S-oxidation, and aromatic ring hydroxylation, with subsequent glucuronide conjugation of the hydroxylated products . The primary enzymes involved in these metabolic pathways include cytochrome P450 (CYP) 3A4/5 . These metabolic processes are essential for the elimination and clearance of this compound from the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, primarily albumin, which facilitates its transport in the bloodstream . This compound is also known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The distribution of this compound within the brain is crucial for its wakefulness-promoting properties.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the synaptic cleft, where it interacts with neurotransmitter transporters . This compound does not appear to have specific targeting signals or post-translational modifications that direct it to specific organelles. Its activity is mainly associated with its interactions with neurotransmitter transporters and receptors in the synaptic cleft .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Armodafinil wird durch einen mehrstufigen Prozess synthetisiert, der von Benzhydrol ausgeht. Die wichtigsten Schritte umfassen:
Oxidation von Benzhydrol: Benzhydrol wird zu Benzhydrylsulfoxid oxidiert, wobei ein Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure verwendet wird.
Bildung von Sulfinylacetamid: Benzhydrylsulfoxid wird dann in Gegenwart einer Base wie Triethylamin mit Chloacetylchlorid umgesetzt, um ®-2-(Benzhydrylsulfinyl)acetamid zu bilden.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, wobei die Ausbeute und Reinheit optimiert werden. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen und Reinigungsschritte, um sicherzustellen, dass das Endprodukt den pharmazeutischen Standards entspricht .
Chemische Reaktionsanalyse
Arten von Reaktionen:
Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an der Sulfoxidgruppe.
Reduktion: Die Sulfoxidgruppe kann unter bestimmten Bedingungen zu einem Sulfid reduziert werden.
Substitution: Die Acetamidgruppe kann an Substitutionsreaktionen teilnehmen, insbesondere unter sauren oder basischen Bedingungen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Saure oder basische Katalysatoren, wie Salzsäure oder Natriumhydroxid.
Hauptprodukte:
Oxidation: Bildung von Sulfonderivaten.
Reduktion: Bildung von Sulfidderivaten.
Substitution: Verschiedene substituierte Acetamidderivate, abhängig von den verwendeten Reagenzien.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Armodafinil can undergo oxidation reactions, particularly at the sulfoxide group.
Reduction: The sulfoxide group can be reduced to a sulfide under specific conditions.
Substitution: The acetamide group can participate in substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Various substituted acetamide derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Modafinil: Das racemische Gemisch von Armodafinil und seinem (S)-Enantiomer. Modafinil hat eine kürzere Halbwertszeit im Vergleich zu this compound.
Adrafinil: Ein Prodrug von Modafinil, das in der Leber zu Modafinil metabolisiert wird.
Methylphenidat: Ein Stimulans, das zur Behandlung von Aufmerksamkeitsdefizit-Hyperaktivitätsstörung und Narkolepsie eingesetzt wird, mit einem anderen Wirkmechanismus, der die Hemmung der Dopamin- und Noradrenalin-Wiederaufnahme beinhaltet.
Einzigartigkeit von this compound: Die längere Halbwertszeit von this compound sorgt für anhaltende Wachheit und Aufmerksamkeit, was es besonders effektiv für Erkrankungen macht, die längere Wachphasen erfordern. Seine selektive Wirkung auf den Dopamintransporter mit minimalen Auswirkungen auf andere Neurotransmittersysteme reduziert das Risiko von Nebenwirkungen, die häufig mit anderen Stimulanzien verbunden sind.
Eigenschaften
IUPAC Name |
2-[(R)-benzhydrylsulfinyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGHCGITMMYXAQ-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@](=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920667 | |
| Record name | Armodafinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Nuvigil (armodafinil) is a single-isomer of modafini. The exact mechanism of action is unknown. Armodafinil belongs to a class of drugs known as eugeroics, which are stimulants that provide long-lasting mental arousal. Pharmacologically, armodafinil does not bind to or inhibit several receptors and enzymes potentially relevant for sleep/wake regulation. Armodafinil is not a direct- or indirect-acting dopamine receptor agonist. However, in vitro, both armodafinil and modafinil bind to the dopamine transporter and inhibit dopamine reuptake. [Medilexicon] | |
| Record name | Armodafinil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06413 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
112111-43-0 | |
| Record name | (-)-Modafinil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112111-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Armodafinil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Armodafinil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06413 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Armodafinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-2R-[(Diphenylmethyl)sulfinyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARMODAFINIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V63XWA605I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
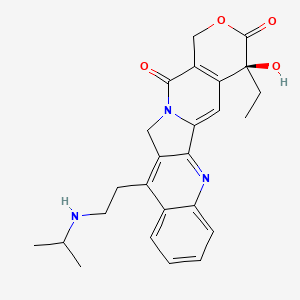

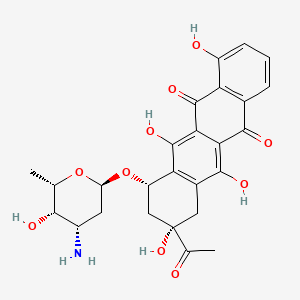

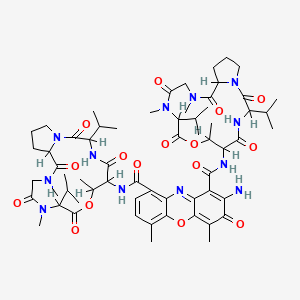

![(9,19-Dihydroxy-11,17-dimethyl-3,5,7,15,21-pentaoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-2(13),8,10,12(26),16(25),17,19-heptaen-24-yl) acetate](/img/structure/B1684239.png)
